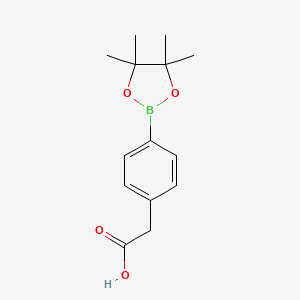

4-(Carboxymethyl)phenylboronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLWHBHWDXCWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395470 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797755-07-8 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxymethyl)phenylboronic acid pinacol ester

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile building block in contemporary organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analysis, ensuring scientific integrity and field-proven insights.

Introduction: A Versatile Reagent in Modern Chemistry

This compound, also known as 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, is a bifunctional molecule of significant interest.[1][2] Its structure incorporates a stable boronic acid pinacol ester and a carboxylic acid moiety, making it a valuable asset in a multitude of chemical transformations. The pinacol ester group provides stability and compatibility with a wide range of reaction conditions, mitigating the challenges often associated with the free boronic acid, such as dehydration to boroxines.[3] The carboxylic acid handle, in turn, offers a versatile point for further functionalization.

This unique combination of functionalities has positioned this compound as a key player in several areas of chemical research, most notably in palladium-catalyzed cross-coupling reactions and the burgeoning field of targeted protein degradation.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial Miyaura borylation to introduce the boronic ester functionality, followed by the hydrolysis of a precursor ester to unveil the desired carboxylic acid. This approach ensures high yields and purity of the final product.

Step 1: Miyaura Borylation of Methyl 4-bromophenylacetate

The first step involves the palladium-catalyzed Miyaura borylation of a readily available starting material, methyl 4-bromophenylacetate. This reaction efficiently forms the C-B bond, yielding the methyl ester precursor, 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester.[4]

Reaction Scheme:

A detailed protocol for the synthesis of the methyl ester intermediate is as follows:

-

Reagent Preparation: To a 200 mL round-bottomed flask equipped with a magnetic stirrer, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.799 g, 1.09 mmol), bis(pinacolato)diboron (B₂pin₂) (6.65 g, 26.2 mmol), and potassium acetate (KOAc) (4.28 g, 43.7 mmol).[4]

-

Solvent Addition and Inerting: Add 1,4-dioxane (100 mL) to dissolve the solid mixture. Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[4]

-

Substrate Addition: Add methyl 2-(4-bromophenyl)acetate (5.00 g, 21.8 mmol) to the reaction mixture.[4]

-

Reaction Conditions: Heat the reaction mixture to 70 °C and maintain stirring for 6 hours.[4]

-

Workup: After cooling to room temperature, pour the reaction mixture into saturated brine. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 125 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

-

Purification: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography using a gradient of 0-30% ethyl acetate in hexane to yield 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester as a colorless, clear liquid (4.93 g, 70% yield).[4]

-

Catalyst: PdCl₂(dppf) is a robust and efficient catalyst for Miyaura borylation reactions, known for its good functional group tolerance.[5]

-

Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of the pinacolborane moiety.

-

Base: Potassium acetate serves as a mild base, which is crucial for the transmetalation step in the catalytic cycle without causing unwanted side reactions.[5]

-

Solvent: 1,4-Dioxane is a common solvent for this type of reaction due to its ability to dissolve both the organic and inorganic reagents and its suitable boiling point.

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the palladium(0) active catalyst.

Step 2: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. A general and effective method for this transformation involves the use of silica gel in methanol, which facilitates a mild and clean conversion.

Reaction Scheme:

-

Reaction Setup: Dissolve the 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester in methanol.

-

Hydrolysis: Add silica gel to the solution and stir the mixture at room temperature for 24 hours.[6]

-

Workup and Purification: Filter off the silica gel and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the final product.[6]

-

Mild Hydrolysis: The use of silica gel in methanol provides a mild and neutral condition for the hydrolysis, which is important to avoid the degradation of the acid- and base-sensitive pinacol boronic ester. Phenylboronic pinacol esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions and at physiological pH.[7][8]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉BO₄ | [1] |

| Molecular Weight | 262.11 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 165-170 °C | [1] |

Spectroscopic Data

Intermediate: 4-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester

| Data Type | Values | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.68-7.58 (m, 2H), 7.35-7.23 (m, 2H), 3.71 (s, 2H), 3.61 (s, 3H), 1.29 (s, 12H) | [4] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 171.29, 137.72, 134.45, 128.86, 83.56, 82.79, 51.68, 40.23, 24.62 | [4] |

| Mass Spectrum (EIMS) | m/z 276 ([M]⁺) | [4] |

Final Product: this compound

-

¹H NMR: Signals corresponding to the aromatic protons (doublets around 7.2-7.8 ppm), a singlet for the methylene protons (~3.6 ppm), a singlet for the pinacol methyl groups (~1.3 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the pinacol carbons, and the carboxylic acid carbonyl carbon.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the pharmaceutical industry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation in medicinal chemistry.[9] this compound serves as an excellent coupling partner, allowing for the introduction of a carboxymethylphenyl group into a wide range of molecules. This moiety is a common feature in many biologically active compounds.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Linker in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker component. The carboxylic acid can be readily coupled to an amine on one of the ligands, while the boronic ester can be used in a subsequent Suzuki-Miyaura coupling to attach the other ligand. The rigid phenyl group provides a well-defined spatial orientation between the two ligands, which is crucial for the formation of a productive ternary complex.[11]

Logical Structure of a PROTAC Molecule

Sources

- 1. This compound 95 797755-07-8 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER | 454185-98-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. njbio.com [njbio.com]

Physicochemical properties of 4-(Carboxymethyl)phenylboronic acid pinacol ester

An In-Depth Technical Guide to 4-(Carboxymethyl)phenylboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Chemistry

This compound, a bifunctional organoboron compound, has emerged as a pivotal intermediate in diverse fields ranging from organic synthesis to pharmaceutical development and material science. Its unique molecular architecture, combining the stability of a pinacol boronic ester with the reactivity of a carboxymethyl group, offers chemists a versatile tool for constructing complex molecular frameworks. The pinacol ester moiety enhances the compound's stability and solubility in organic solvents compared to the free boronic acid, making it more amenable to storage and handling.[1][2] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Core Properties

The structure of this compound features a phenyl ring substituted at the para position with a carboxymethyl group (-CH₂COOH) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronate.[3] This arrangement provides two distinct reactive sites, enabling sequential and orthogonal chemical modifications.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 797755-07-8 | [4][5] |

| Molecular Formula | C₁₄H₁₉BO₄ | [5] |

| Molecular Weight | 262.11 g/mol | [5] |

| InChI Key | FNLWHBHWDXCWHV-UHFFFAOYSA-N | [5] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc(CC(O)=O)cc2 | [5] |

| Synonyms | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid |

Part 2: Physicochemical Characteristics

The physical and chemical properties of this compound are largely dictated by its dual functionality. The pinacol ester provides stability and lipophilicity, while the carboxylic acid group introduces polarity and acidity.

Table 2: Key Physicochemical Properties

| Property | Value | Comments and Causality |

| Appearance | Solid | Typical for aromatic compounds of this molecular weight.[5] |

| Melting Point | 162-170 °C | The relatively high melting point is indicative of a stable crystalline lattice structure.[5] |

| Solubility | Soluble in various organic solvents | The pinacol ester enhances solubility over the free boronic acid. The carboxymethyl group increases polarity compared to analogs lacking this feature.[2] |

| Stability | Stable under recommended storage conditions | The pinacol ester protects the boronic acid moiety from dehydration and oxidation.[1][6] However, it is sensitive to hydrolysis, especially under acidic or basic conditions.[1][7] |

| Acidity | Exhibits acidic properties | The carboxymethyl group can be deprotonated, influencing reactivity at different pH levels.[3] |

Stability and Hydrolysis

The stability of boronic esters is a critical factor in their synthetic utility. The pinacol ester of 4-(carboxymethyl)phenylboronic acid is significantly more stable than its corresponding free boronic acid, which is prone to forming cyclic anhydrides (boroxines). This enhanced stability is due to the steric bulk of the pinacol group and the formation of a five-membered dioxaborolane ring, which protects the Lewis acidic boron center.

However, the ester is susceptible to hydrolysis to the corresponding boronic acid, a reaction that can be catalyzed by acid or base.[3][7] The rate of this hydrolysis is an important consideration in reaction design, particularly in aqueous media or during Suzuki-Miyaura coupling reactions where the active species is often the boronic acid itself.[7]

Caption: Hydrolytic conversion of the pinacol ester to the active boronic acid.

Part 3: Analytical Characterization Workflow

Confirming the identity and purity of this compound is crucial. A multi-technique approach is standard, typically involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that are diagnostic of the compound's structure. Key expected resonances include:

-

A singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety (~1.3 ppm).

-

A singlet for the two protons of the methylene (-CH₂-) group (~3.6 ppm).

-

A pair of doublets in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the para-substituted phenyl ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, which may vary in chemical shift or be unobserved depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the pinacol carbons, the methylene carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

A strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp, strong C=O stretch from the carbonyl group (~1700 cm⁻¹).

-

C-O stretching bands associated with the boronic ester (~1320-1360 cm⁻¹).[9]

-

B-O stretching vibrations (~1145 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 262.11 g/mol .

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred to ensure observation of the acidic proton.

-

Mixing: Gently vortex the tube to ensure the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters for ¹H NMR.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Part 4: Synthesis and Chemical Reactivity

Synthesis Methods

The most common synthesis route involves the direct esterification of 4-(carboxymethyl)phenylboronic acid with pinacol.[3] This reaction is typically performed in an organic solvent, often with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the product.[10]

Caption: General synthesis via esterification.

Key Chemical Reactions

The utility of this compound stems from its ability to participate in a variety of chemical transformations.

-

Suzuki-Miyaura Coupling: This is arguably the most important application. The boronic ester acts as the organoboron partner, coupling with aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The carboxymethyl group can be retained or further modified post-coupling.

-

Amide Bond Formation: The carboxylic acid functionality allows for standard peptide coupling reactions with amines to form amides, providing a route to attach this building block to other molecules.

-

Esterification: The carboxylic acid can be esterified, for example, to its methyl or ethyl ester, which can alter solubility and protect the acid group during other reactions.[11]

Part 5: Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in several advanced applications.

-

Intermediate in Organic Synthesis: It serves as a key building block for creating complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3]

-

Pharmaceutical Development:

-

Enzyme Inhibitors: It has been used as an intermediate in the synthesis of potent inhibitors for enzymes like autotaxin and FLT3 kinase, which are targets in cancer therapy.

-

PROTAC Linkers: The compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to degrade specific disease-causing proteins.[12]

-

-

Material Science: It is used to create reactive oxygen species (ROS)-sensitive materials. The boronic ester can act as a trigger that is cleaved in the presence of ROS like hydrogen peroxide, enabling applications in targeted drug delivery and biosensors.[3][14]

Part 6: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Irritation | Skin Irrit. 2 (H315) | P264, P280, P302+P352[5] |

| Eye Irritation | Eye Irrit. 2 (H319) | P280, P305+P351+P338[5] |

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340[5] |

Handling Protocols

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]

Storage Conditions

-

Container: Store in a tightly closed container in a dry and cool place.[15][18]

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This compound stands out as a highly functional and versatile chemical building block. Its enhanced stability, coupled with two distinct points for chemical modification, makes it an invaluable asset in the synthesis of complex organic molecules. Its demonstrated utility in the development of kinase inhibitors, PROTACs, and responsive materials underscores its significance in advancing the frontiers of medicinal chemistry and material science. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

PubChem. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester. [Link]

-

iChemical. Phenylboronic acid pinacol ester, CAS No. 24388-23-6. [Link]

-

Organic Syntheses. Boronic esters procedure. [Link]

-

Boron Molecular. Buy 4-(Carboxymethyl)phenylboronic acid, pinacol ester. [Link]

-

ResearchGate. (2020). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

-

Kubik, Ł., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Chen, J., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 1-17. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

-

eScholarship, University of California. (2014). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]

-

ResearchGate. (2013). The picture summarizes the interconversion between phenylboronic acid.... [Link]

-

ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Fisher Scientific Canada. This compound, 97%, Thermo Scientific. [Link]

Sources

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 797755-07-8 [smolecule.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. aksci.com [aksci.com]

- 18. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile and increasingly important reagent in the fields of organic synthesis and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and key applications of this compound, with a focus on the practical insights and causal reasoning that drive its use in modern research environments.

Core Compound Identification and Properties

This compound is an organoboron compound that serves as a critical building block in the synthesis of complex organic molecules. Its structure, featuring both a stable boronic acid pinacol ester and a reactive carboxylic acid moiety, makes it a bifunctional linker ideal for various chemical transformations.

The pinacol ester group provides significant advantages over free boronic acids; it enhances the compound's stability, making it less prone to protodeboronation, and improves its solubility in common organic solvents. This increased stability and solubility are crucial for ensuring reproducibility and scalability in synthetic protocols.[1]

| Property | Value | Source |

| CAS Number | 797755-07-8 | [1][2][3] |

| Molecular Weight | 262.11 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₉BO₄ | [1][2] |

| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | [1] |

| Synonyms | Phenylacetic acid-4-boronic acid pinacol ester | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 165-170 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acid pinacol esters is a well-established field, with several reliable methods available. A common and effective approach is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

The choice of starting material is critical. For the synthesis of the title compound, a suitable precursor would be an ester of 4-bromophenylacetic acid. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the borylation reaction.

Generalized Synthesis Workflow:

The logical flow for a typical synthesis is outlined below. The initial protection of the carboxylic acid is a key step to prevent side reactions, followed by the core C-B bond formation, and concluding with deprotection to yield the final product.

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: A Field-Proven Example (Miyaura Borylation)

The following protocol is a representative example of how a skilled chemist would approach the synthesis of an arylboronic acid pinacol ester.

Objective: To synthesize this compound from methyl 4-bromophenylacetate.

Materials:

-

Methyl 4-bromophenylacetate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromophenylacetate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes. To this suspension, add Pd(dppf)Cl₂ (0.03 equiv.).

-

Causality Insight: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle.

-

-

Heating: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup (Borylation): Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude protected ester can often be used directly in the next step or purified by column chromatography on silica gel.

-

Saponification (Deprotection): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 equiv.) and stir at room temperature for 2-4 hours, or until TLC indicates complete conversion.

-

Causality Insight: Saponification cleaves the methyl ester to reveal the carboxylic acid. LiOH is a strong enough base for this transformation under mild conditions that do not affect the pinacol ester.

-

-

Workup and Purification (Final Product): Acidify the reaction mixture with 1N HCl to approximately pH 3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Core Applications in Drug Discovery and Materials Science

The unique bifunctional nature of this reagent makes it a valuable tool in several areas of research and development.

Suzuki-Miyaura Cross-Coupling Reactions

This is the most prominent application. The boronic ester functionality allows for palladium-catalyzed C-C bond formation with a wide range of aryl and heteroaryl halides or triflates. The carboxymethyl group can then be used for further derivatization, for example, by forming an amide bond. This two-step functionalization is a cornerstone of modern medicinal chemistry for building complex molecular scaffolds.

Caption: Two-step synthetic strategy using the title compound.

Intermediate for Kinase Inhibitors (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a key target in the treatment of acute myeloid leukemia (AML). Several potent FLT3 inhibitors are based on a 5-aryl-2-aminopyridine scaffold. This compound is an ideal building block for synthesizing such molecules. The boronic ester is used in a Suzuki coupling to install the phenylacetic acid moiety at the 5-position of the pyridine ring. The carboxylic acid is then typically coupled with another amine-containing fragment to complete the synthesis of the final inhibitor.[4]

Synthesis of Autotaxin Inhibitors

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis and cancer.[5] This reagent serves as an intermediate in the preparation of potent ATX inhibitors, such as those with a hydantoin scaffold.[2] The phenylacetic acid portion of the molecule often mimics a key structural feature required for binding to the active site of the enzyme.

Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound can be used as a component of the linker structure, where the carboxylic acid provides a handle for conjugation to one of the ligands.

Materials Science Applications

The boronic ester group can react with diols, and its interaction with reactive oxygen species (ROS) has been exploited in materials science. This compound has been used as a substrate to create ROS-sensitive and H₂O₂-eliminating materials by linking it onto β-cyclodextrin.[2] Such materials have potential applications in targeted drug delivery, where the drug is released in a high-ROS environment, such as a tumor.[6][7]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its combination of a stable, reactive boronic ester and a functionalizable carboxylic acid group provides a robust platform for the construction of complex molecules. The insights provided in this guide, from its fundamental properties to its application in cutting-edge drug discovery programs, underscore its importance for researchers aiming to innovate in organic synthesis and medicinal chemistry. The stability afforded by the pinacol ester ensures that protocols are reliable and scalable, making it a trustworthy component in multi-step synthetic campaigns.

References

-

Goulia, E. et al. (2017). Autotaxin inhibitors: a patent review (2012-2016). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Boron Molecular. Buy 4-(Carboxymethyl)phenylboronic acid, pinacol ester. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Liu, G. et al. (2015). Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3436-41. Available at: [Link]

-

Zhang, R. et al. (2024). Enabling tumor-specific drug delivery by targeting the Warburg effect of cancer. Matter. Available at: [Link]

-

Knowledge at UChicago. (2024, January 21). Enabling tumor-specific drug delivery by targeting the Warburg effect of cancer. Available at: [Link]

Sources

- 1. Development of autotaxin inhibitors: A series of tetrazole cinnamides - OAK Open Access Archive [oak.novartis.com]

- 2. login.medscape.com [login.medscape.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enabling tumor-specific drug delivery by targeting the Warburg effect of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

A Technical Guide to the Spectral Analysis of 4-(Carboxymethyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile building block in organic synthesis and drug discovery. Understanding its characteristic spectral signature is paramount for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple listing of data points, offering insights into the causal relationships between the molecular structure and its spectroscopic output, grounded in established principles of chemical analysis.

Molecular Architecture and its Spectroscopic Implications

This compound (IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid) possesses a unique combination of functional groups that give rise to a distinct and interpretable set of spectral data.[1] The key structural features include a para-substituted benzene ring, a boronic acid pinacol ester, and a carboxymethyl group. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification and assessment of purity.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by several distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration. |

| ~7.7 - 7.2 | Multiplet | 4H | Aromatic (Ar-H) | The protons on the para-substituted benzene ring typically appear as a set of doublets. The protons ortho to the boronic ester are more deshielded than those ortho to the carboxymethyl group.[1] |

| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons of the carboxymethyl group appear as a singlet. |

| ~1.3 | Singlet | 12H | -C(CH₃)₂ | The twelve equivalent protons of the four methyl groups on the pinacol ester give rise to a sharp, intense singlet.[1][2] |

Expert Insight: The integration of the aromatic region to the pinacol methyl signal (a 4:12 or 1:3 ratio) is a critical check for the correct structure and purity. Any significant deviation could indicate the presence of impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140 - 125 | Aromatic (Ar-C) | The aromatic carbons show a range of chemical shifts. The carbon attached to the boron atom is often broad due to quadrupolar relaxation. |

| ~84 | -O-C(CH₃)₂ | The quaternary carbons of the pinacol ester bound to oxygen.[2] |

| ~40 | -CH₂- | The methylene carbon of the carboxymethyl group. |

| ~25 | -C(CH₃)₂ | The methyl carbons of the pinacol ester.[2] |

}

Figure 2: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1370 | B-O stretch | Boronic ester |

| ~1140 | C-O stretch | Carboxylic acid and Pinacol ester |

Expert Insight: The broad O-H stretch of the carboxylic acid is a key diagnostic feature. Its presence, along with the strong carbonyl absorption, confirms the integrity of the carboxymethyl group. The B-O stretch is characteristic of the pinacol ester functionality.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

For this compound (Molecular Weight: 262.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI).

Expected Fragmentation Patterns:

-

Loss of the pinacol group: A common fragmentation pathway for boronic acid pinacol esters.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

-

Cleavage of the carboxymethyl group.

}

Figure 3: Potential fragmentation pathways in mass spectrometry.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable m/z range.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectral characterization of this compound. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by explaining the underlying principles that govern the spectral output. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is essential for the successful application of this important synthetic building block.

References

Navigating the Solubility Landscape of 4-(Carboxymethyl)phenylboronic acid pinacol ester: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a key building block in synthetic chemistry and drug discovery. Recognizing the scarcity of publicly available quantitative solubility data, this document equips researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. By integrating theoretical principles with detailed, self-validating experimental protocols, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Application

This compound (MW: 262.11 g/mol , MP: 165-170 °C) is a bifunctional molecule of significant interest.[1] Its utility as an intermediate in the synthesis of autotaxin inhibitors and FLT3 kinase inhibitors underscores its importance in medicinal chemistry.[1] Furthermore, its application in the development of ROS-sensitive materials highlights its versatility.[1] The success of these synthetic applications is fundamentally tethered to the compound's solubility. A thorough understanding of its behavior in various solvents is critical for:

-

Reaction Kinetics and Efficiency: Ensuring the compound is sufficiently dissolved is paramount for achieving optimal reaction rates and yields.

-

Purification and Crystallization: The choice of solvent directly impacts the efficiency of purification techniques such as recrystallization and chromatography.

-

Formulation for Biological Screening: For drug discovery applications, achieving a desired concentration in a biologically compatible solvent system is a prerequisite for accurate and reproducible in vitro and in vivo studies.

This guide will first delve into the structural features of this compound that govern its solubility, offering a predictive framework. Subsequently, it will provide comprehensive, step-by-step protocols for both thermodynamic and kinetic solubility determination, empowering researchers to generate precise data for their specific needs.

Predicting Solubility: A "Like Dissolves Like" Approach Grounded in Physicochemical Properties

In the absence of extensive empirical data, a qualitative assessment of solubility can be made by analyzing the interplay between the solute's and solvent's properties. The principle of "like dissolves like" serves as a foundational concept.

Molecular Architecture and its Influence on Polarity

This compound possesses distinct polar and non-polar regions that dictate its solubility profile:

-

Non-Polar Moiety: The phenyl ring and the pinacol ester group, with its bulky, non-polar methyl groups, contribute to the compound's affinity for non-polar and moderately polar solvents.

-

Polar Functional Groups: The carboxylic acid group (-COOH) is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances the compound's solubility in polar solvents.[2]

The interplay of these features suggests a broad, nuanced solubility profile across a spectrum of common laboratory solvents.

Qualitative Solubility Predictions

Based on these structural characteristics, a qualitative prediction of solubility in various solvent classes can be formulated.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the carboxylic acid group. |

| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group of the alcohol can engage in hydrogen bonding with the carboxylic acid moiety of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton. The overall non-polar character of ethers will solvate the phenyl and pinacol groups. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and are effective at dissolving the non-polar portions of the molecule. Phenylboronic acid pinacol esters, in general, show good solubility in chloroform.[3][4] |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile solvent for this compound. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Primarily non-polar interactions will dominate, with limited ability to solvate the polar carboxylic acid group. |

| Water | Low | While the carboxylic acid group can interact with water, the large non-polar surface area of the phenyl and pinacol groups is expected to limit aqueous solubility. | |

| Non-Polar Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the carboxylic acid group and the non-polar solvent will result in poor solvation. |

Experimental Determination of Solubility: A Self-Validating Approach

To move beyond qualitative predictions to robust, quantitative data, experimental determination is essential. This section provides detailed protocols for both thermodynamic and kinetic solubility assays, which are cornerstones in pharmaceutical and chemical development.[5][6][7][8][9][10][11][12]

Foundational Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium. This is often determined using the shake-flask method over an extended period.[5][8][9][10]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a compound, typically from a DMSO stock, is introduced into an aqueous buffer and allowed to precipitate over a shorter timeframe. It is a high-throughput method often used in early drug discovery.[5][6][7][8][13]

For the purpose of this guide, which focuses on solubility in a range of common organic solvents, the thermodynamic solubility protocol is most relevant.

Experimental Workflow for Thermodynamic Solubility Determination

The following workflow outlines the steps for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Methanol, Ethanol, THF, DMF, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane) of appropriate purity

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Analytical Quantification: Ensuring Trustworthiness and Accuracy

The reliability of any solubility determination rests on the accuracy of the analytical method used for quantification. Both HPLC-UV and LC-MS are powerful techniques for this purpose.

HPLC-UV Method Development Considerations

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is often effective.

-

Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection.

-

Validation: The method should be validated for linearity, accuracy, and precision.

LC-MS for Enhanced Specificity and Sensitivity

For complex matrices or very low solubility, LC-MS offers superior selectivity and sensitivity. Electrospray ionization (ESI) in either positive or negative mode can be employed for the detection of the target molecule.

Conclusion and Future Outlook

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this guide provides a robust framework for researchers to navigate this challenge. By understanding the physicochemical drivers of solubility and implementing the detailed experimental protocols provided, scientists can generate the high-quality, reliable data necessary to advance their research and development efforts. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, fostering greater efficiency and innovation in the application of this versatile chemical building block.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

B-hive. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

B-hive. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer Link. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Buy this compound | 797755-07-8 [smolecule.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. d-nb.info [d-nb.info]

- 7. communities.springernature.com [communities.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 4-(Carboxymethyl)phenylboronic acid pinacol ester

This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(Carboxymethyl)phenylboronic acid pinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and successful application of this versatile reagent.

Introduction: The Dual Functionality of this compound

This compound is a valuable bifunctional molecule in modern organic synthesis and pharmaceutical development.[1] Its structure incorporates a phenylboronic acid pinacol ester, a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a carboxymethyl group, which offers a handle for further derivatization or can modulate the compound's physicochemical properties.[1] The pinacol ester moiety enhances the stability of the boronic acid, making it more robust for storage and handling compared to its free acid form.[2] However, understanding its stability profile is paramount to ensure its reactivity and prevent the formation of impurities that could compromise experimental outcomes.

This guide will delve into the critical factors influencing the stability of this compound, outlining its primary and secondary degradation pathways. We will then translate this mechanistic understanding into actionable recommendations for storage and handling, and provide detailed protocols for assessing its stability.

Chemical Structure and Physicochemical Properties

This compound is a white solid with a melting point in the range of 162-170°C.[1][3] Its pinacol ester structure contributes to better solubility in organic solvents compared to the free boronic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉BO₄ | [1] |

| Molecular Weight | 262.11 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 162-170 °C | [1][3] |

Key Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture, pH, light, and temperature. These factors can trigger several degradation pathways:

Hydrolysis of the Pinacol Ester

The most significant and common degradation pathway is the hydrolysis of the pinacol ester to the corresponding 4-(carboxymethyl)phenylboronic acid and pinacol.[4][5][6][7] This reaction is reversible but can be driven forward by the presence of water.[5]

The rate of hydrolysis is significantly influenced by pH.[5][6][7] Both acidic and basic conditions can catalyze this process, with studies on similar phenylboronic pinacol esters showing an accelerated rate at physiological pH (7.4).[5][6][7] The presence of the carboxymethyl group, an electron-withdrawing group, can influence the Lewis acidity of the boron atom and potentially affect the rate of hydrolysis.[1]

Secondary Degradation Pathways

Beyond hydrolysis, other degradation mechanisms can occur under specific stress conditions:

-

Protodeboronation: This involves the cleavage of the carbon-boron bond, resulting in the formation of phenylacetic acid.[4][8][9][10][11] This reaction can be promoted by acidic or basic conditions and is a known side reaction in cross-coupling chemistries.[4][8] While pinacol esters are often more stable towards protodeboronation than free boronic acids, it remains a potential degradation route, especially under harsh pH conditions.[4]

-

Oxidation: Arylboronic acids and their esters are susceptible to oxidation, particularly at physiological pH, which can lead to the formation of the corresponding phenol.[12][13][14][15] The presence of reactive oxygen species can accelerate this process. Interestingly, intramolecular coordination of a carboxyl group to the boron atom has been shown to significantly enhance oxidative stability, a feature that might be relevant for the free boronic acid form of this compound.[14][15]

-

Decarboxylation: The phenylacetic acid moiety of the molecule can undergo decarboxylation under certain conditions, such as elevated temperatures, to form 4-methylphenylboronic acid pinacol ester.[3][16][17][18]

Recommended Storage and Handling Procedures

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment, preferably refrigerated (2-8 °C). | Minimizes the rate of all potential degradation reactions, including hydrolysis and decarboxylation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the boronic ester. |

| Moisture | Keep in a tightly sealed container in a dry, desiccated environment. | Minimizes hydrolysis of the pinacol ester, which is the primary degradation pathway. |

| Light | Protect from light. | Although not the primary concern, photolytic degradation can occur with complex organic molecules. |

| pH | Avoid exposure to strong acids or bases during storage. | Both acidic and basic conditions can catalyze hydrolysis and protodeboronation. |

Handling:

-

Handle in a well-ventilated area or under a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Minimize exposure to atmospheric moisture by working quickly and resealing the container promptly. For weighing, consider using a glove box or a balance in a low-humidity environment.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[19][20][21][22]

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is crucial for separating the intact parent compound from its degradation products.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous phase should be carefully controlled, as it can influence on-column hydrolysis. A mobile phase without a pH modifier may minimize this issue.

-

Detector: UV detection at an appropriate wavelength (e.g., around 230-254 nm where the phenyl ring absorbs).

-

Challenge: A significant challenge in the HPLC analysis of boronic acid pinacol esters is on-column hydrolysis. To mitigate this, consider using a faster flow rate, a shorter column, or a higher percentage of organic solvent in the initial mobile phase conditions.

Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before injection.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze by the developed stability-indicating HPLC method.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.

Conclusion

This compound is a robust and versatile reagent when stored and handled correctly. Its primary stability concern is hydrolysis of the pinacol ester, which is exacerbated by the presence of moisture and non-neutral pH. Secondary degradation pathways such as protodeboronation, oxidation, and decarboxylation should also be considered, particularly under forced degradation conditions. By implementing the recommended storage and handling procedures and utilizing stability-indicating analytical methods, researchers can ensure the quality and reliability of this important building block in their synthetic and drug discovery endeavors.

References

-

Anonymous. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

Anonymous. (2016, October 27). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. [Link]

-

Anonymous. (2006, November 30). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. American Chemical Society. [Link]

-

Anonymous. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. [Link]

-

Anonymous. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

-

Anonymous. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

-

Anonymous. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Anonymous. (2013, February 1). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). [Link]

-

Anonymous. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

-

Anonymous. (2025, August 7). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine | Request PDF. ResearchGate. [Link]

-

Anonymous. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. IRIS. [Link]

-

Anonymous. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Anonymous. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Anonymous. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. [Link]

-

Anonymous. (n.d.). Phenylacetic acid. Wikipedia. [Link]

-

Anonymous. (n.d.). The picture summarizes the interconversion between phenylboronic acid... | Download Scientific Diagram. ResearchGate. [Link]

-

Anonymous. (2024, June 28). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters - ACS Publications. [Link]

-

Anonymous. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Anonymous. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF. ResearchGate. [Link]

-

Anonymous. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. [Link]

-

Anonymous. (2024, November 7). (PDF) Aryl Radicals Generated from Aryl Pinacol Boronates Modify Peptides and Proteins. ResearchGate. [Link]

-

Anonymous. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

-

Anonymous. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

-

Anonymous. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. ResearchGate. [Link]

-

Anonymous. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

-

Anonymous. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]

-

Anonymous. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

-

Anonymous. (2016, May 3). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. asu.elsevierpure.com [asu.elsevierpure.com]

- 19. biomedres.us [biomedres.us]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. asianjpr.com [asianjpr.com]

- 22. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of 4-(Carboxymethyl)phenylboronic acid pinacol ester, detailing its core chemical principles and diverse mechanisms of action across various scientific applications. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's utility as a stable chemical intermediate, a versatile linker in targeted protein degradation, and a functional component in advanced drug delivery systems.

Foundational Chemistry: The Role of the Pinacol Ester

At its core, this compound is a protected form of 4-(Carboxymethyl)phenylboronic acid. Boronic acids themselves are known for their utility in organic synthesis, particularly in carbon-carbon bond formation; however, they are susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines.[1] This instability can complicate purification, storage, and quantitative analysis, leading to inconsistencies in experimental results.[1][2]

The introduction of a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group to form the boronic ester significantly enhances the compound's stability.[1][3][4] The bulky pinacol group sterically protects the boron atom, making the ester less prone to degradation from moisture and air.[1][3] This protection imparts several practical advantages:

-

Enhanced Stability and Shelf Life: Pinacol esters can be stored for extended periods without significant degradation, ensuring reagent integrity.[1][4]

-

Ease of Handling: Their reduced sensitivity simplifies laboratory procedures such as weighing and transfer.[1]

-

Purification Compatibility: Pinacol esters are generally stable enough to withstand standard purification techniques like column chromatography.[2]

Despite this stability, the pinacol ester is sufficiently reactive to be used directly in many chemical reactions without a separate deprotection step, striking a crucial balance between stability and utility.[2]

Mechanism in Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds, particularly between aryl groups.[3]

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The overall process can be broken down into three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: This is the critical step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic ester must be activated by a base (e.g., potassium carbonate or potassium phosphate). The base reacts with the boron atom to form a tetracoordinate "ate" complex. This increases the nucleophilicity of the carboxymethylphenyl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.[5]

-

Reductive Elimination: The two organic groups on the palladium complex (the one from the organohalide and the one from the boronic ester) couple and are eliminated from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for using this compound in a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.